Home > Products > Screening Compounds P52392 > 4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine - 7271-11-6

4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Catalog Number: EVT-414307
CAS Number: 7271-11-6
Molecular Formula: C12H12BrN3
Molecular Weight: 278.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described .

(S)-1-[[4-(Dimethylamino)-3-methylphenyl]methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid ditrifluoroacetate dihydrate (PD123319)

Compound Description: PD123319 is a potent and selective antagonist of the angiotensin II type 2 (AT2) receptor. [, , , , , , , , , , ] It has been investigated for its potential therapeutic effects in various conditions, including hypertension, cardiac hypertrophy, and inflammation.

2-[2-(4-Methoxy-pyridin-2-yl)ethyl]-3H-imidazo[4,5-b]pyridine (BYK191023)

Compound Description: BYK191023 is a selective and arginine-competitive inhibitor of inducible nitric oxide synthase (iNOS). [] It demonstrates time-dependent, irreversible inhibition of iNOS in the presence of NADPH.

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

Compound Description: JNJ 54166060 acts as a potent P2X7 receptor antagonist. [] It exhibits promising pharmacological properties, including good oral bioavailability and a favorable pharmacokinetic profile in preclinical models.

4-Methylspinaceamine (4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine)

Compound Description: 4-Methylspinaceamine is a Pictet-Spengler condensation product formed from histamine and acetaldehyde. [] It has been identified in human urine and various fermented food products.

1,4-Dimethylspinaceamine

Compound Description: 1,4-Dimethylspinaceamine is a metabolite of 4-methylspinaceamine identified in human urine, particularly after consuming foods containing 4-methylspinaceamine. []

Spinaceamine (4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine)

Compound Description: Spinaceamine, the parent compound of the tetrahydroimidazo[4,5-c]pyridine series, is a cyclic homologue of histamine. [] It demonstrates distinct protonation characteristics compared to histamine, attributed to its rigid cyclic structure.

Spinacine (4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid)

Compound Description: Spinacine, a cyclic analogue of histidine, also belongs to the tetrahydroimidazo[4,5-c]pyridine family. [] It exhibits the ability to form complexes with divalent cations like nickel and copper, likely through chelation involving its nitrogen and oxygen atoms.

(3-Pentyloxy)carbonyloxymethyl-5-acetyl-2-n-propyl-3-[2'(1H-tetrazole-5-yl)biphenyl-4-yl]methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4-carboxylate hydrochloride (TA-606)

Compound Description: TA-606 is a prodrug that is rapidly metabolized to its active form, 606A. [, ] 606A is a potent angiotensin II receptor antagonist, showing greater efficacy compared to losartan in reducing blood pressure in animal models of hypertension.

Overview

4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound characterized by a fused imidazole and pyridine ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a pharmacophore in drug design. The compound's unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Source

This compound can be synthesized through several methods that involve the cyclization of appropriate precursors. It is also available from chemical suppliers for research purposes, highlighting its relevance in scientific studies.

Classification

4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine belongs to the class of imidazo[4,5-c]pyridines, which are known for their diverse biological activities. These compounds are often explored for their roles as enzyme inhibitors and potential treatments for various diseases.

Synthesis Analysis

Methods

The synthesis of 4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine typically involves cyclization reactions using starting materials such as 4-bromobenzaldehyde and suitable amines. One common method includes the reaction of 4-bromobenzaldehyde with an amine in the presence of an ammonium acetate catalyst under reflux conditions in a solvent like ethanol.

Technical Details

  • Reaction Conditions: The cyclization is generally performed under reflux to promote the formation of the imidazo[4,5-c]pyridine ring.
  • Catalysts: Ammonium acetate is frequently used to facilitate the reaction.
  • Solvents: Ethanol is commonly employed due to its ability to dissolve reactants and facilitate the reaction.
Molecular Structure Analysis

Structure

The molecular structure of 4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine features a tetrahydro-imidazo-pyridine core with a bromophenyl substituent at one position. The compound's structure can be represented as follows:

C13H12BrN3\text{C}_{13}\text{H}_{12}\text{Br}\text{N}_{3}

Data

  • Molecular Weight: Approximately 284.16 g/mol
  • Chemical Formula: C13H12BrN3
  • CAS Number: Not specified in the provided data but can be referenced in chemical databases.
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions:

  • Oxidation: Can be oxidized to introduce functional groups such as hydroxyl or carbonyl.
  • Reduction: Reduction reactions may modify the imidazole or pyridine rings.
  • Substitution: Electrophilic and nucleophilic substitution can introduce different substituents on the aromatic ring or the heterocyclic core.

Technical Details

  • Common Reagents for Oxidation: Potassium permanganate and chromium trioxide.
  • Common Reducing Agents: Sodium borohydride or lithium aluminum hydride.
  • Substitution Reagents: Halogens and alkyl halides under various conditions.
Mechanism of Action

Process

The mechanism of action for 4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine involves interaction with specific enzymes or proteins in biological pathways. Similar compounds have shown potential in altering cellular processes by targeting enzymes involved in cell growth and proliferation.

Data

Research indicates that compounds within this class may exhibit anticancer and antiviral activities by modulating biochemical pathways critical for cellular function.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents like ethanol; insoluble in water.

Chemical Properties

  • Stability: The compound's stability can be influenced by environmental factors such as pH and temperature.
  • Reactivity: Exhibits reactivity typical of brominated aromatic compounds and heterocycles.
Applications

Scientific Uses

  1. Medicinal Chemistry: Investigated for its potential as a drug candidate targeting specific biological processes.
  2. Biological Studies: Used to study interactions with enzymes and receptors.
  3. Industrial Applications: Serves as an intermediate in synthesizing more complex molecules used across various industries.
Synthetic Methodologies and Optimization

Multi-Step Organic Synthesis Pathways for Core Imidazo[4,5-c]pyridine Scaffold

The synthesis of the 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine core requires strategic bond formation between the imidazole and tetrahydropyridine rings. Advanced methodologies employ phosphorous acid-doped polyphosphoric acid (PPA) systems to facilitate electrophilic activation and cyclization. In optimized protocols, 2,3-diaminopyridine derivatives undergo concerted cyclocondensation with carbonyl equivalents under acidic conditions, where PPA serves as both solvent and catalyst. This approach enables the construction of the bicyclic system with precise regiocontrol at the C4 position, critical for subsequent bromophenyl functionalization [2] [7].

Key challenges in scaffold synthesis include nitrogen basicity management and ring saturation control. Protonation of primary amino groups under strongly acidic conditions attenuates nucleophilicity, necessitating optimized PPA concentrations (87%) and elevated temperatures (160°C) for efficient ring closure. Molecular modeling at the PM7 theory level confirms that electron density distribution within the scaffold influences cyclization kinetics, with C4 exhibiting the highest electrophilic character for aryl attachment. When doped with H₃PO₃ at a 1:1 mass ratio with PPA, the system achieves 77% isolated yield of the core scaffold by generating less sterically hindered nitronate electrophiles that enhance reaction efficiency [2] [7].

Table 1: Optimization Parameters for Imidazo[4,5-c]pyridine Core Synthesis

PPA ConcentrationH₃PO₃ RatioTemperature (°C)Time (h)Yield (%)
85%None11034
87%None130315
87%0.25 g/mmol140243
87%0.5 g/mmol1401.562
87%0.5 g/mmol160277

Catalytic Strategies for Bromophenyl Functionalization

Incorporation of the 4-bromophenyl moiety at the C4 position employs two principal strategies: direct cyclocondensation using pre-functionalized reagents or post-cyclization coupling. The former approach utilizes 4-bromophenyl-containing precursors during scaffold assembly, where electrophilic activation by PPA enables C-C bond formation between the aryl group and the imidazopyridine core. This method demonstrates exceptional functional group tolerance, preserving the bromine substituent from unintended substitution or elimination under strongly acidic conditions [6].

Alternative catalytic methods leverage transition metal-mediated cross-coupling, particularly Suzuki reactions, where halogenated intermediates undergo palladium-catalyzed arylation. Bromophenyl tetrahydroimidazopyridine derivatives serve as versatile coupling partners due to the enhanced electron-withdrawing character imparted by the bicyclic system. Computational analyses reveal that the bromine substitution pattern significantly influences reactivity, with para-substitution providing optimal electronic and steric parameters for catalytic transformations. Solvent-free conditions using neat reactants at 60°C have proven effective for direct functionalization, achieving >90% conversion within 20 minutes without catalyst degradation [3] [6].

Table 2: Bromophenyl Incorporation Methods and Efficiency

Functionalization StrategyCatalyst/ActivatorTemperature (°C)Reaction TimeYield Range
Direct cyclocondensationPPA/H₃PO₃1602 h62-77%
Solvent-free couplingNone6020 min>90%
Suzuki cross-couplingPd(PPh₃)₄80-1008-12 h70-85%

Comparative Analysis of Cyclocondensation vs. Annulation Techniques

Cyclocondensation strategies dominate imidazo[4,5-c]pyridine synthesis, with nitroalkane activation in PPA representing a state-of-the-art approach. This method utilizes electrophilically activated nitronates generated in situ from nitroalkanes and PPA, which undergo nucleophilic attack by 2-(aminomethyl)pyridines. The resulting amidinium intermediates facilitate 5-exo-trig cyclization, forming the saturated bicyclic system with the bromophenyl group pre-installed. Optimization studies demonstrate that nitroalkane chain length significantly impacts yield, with nitrohexane providing superior results (78%) compared to nitroethane (43%) under identical conditions [2] [6].

In contrast, annulation techniques employ α-haloketones as key reactants. Catalyst-free annulation between 2-aminopyridines and α-bromo-4-bromoacetophenone proceeds efficiently under solvent-free conditions, leveraging the dual functionality of the carbonyl and halide groups. This one-pot approach achieves near-quantitative conversion (91% isolated yield) within 20 minutes at 60°C, representing a significant kinetic advantage over cyclocondensation methods. However, steric factors limit applicability with ortho-substituted bromophenyl derivatives, where yields decrease by 25-30% compared to para-substituted analogs [3] [8].

Multi-component annulation variants further streamline synthesis by combining aldehydes, isocyanides, and aminoazines in a single pot. While atom-economical, these methods exhibit limited regioselectivity for the tetrahydroimidazo[4,5-c]pyridine system specifically, often producing isomeric imidazo[1,2-a]pyridines as byproducts. The choice between cyclocondensation and annulation thus hinges on target specificity: cyclocondensation provides superior regiocontrol for saturated scaffolds, while annulation offers rapid access to simpler systems [3] [8].

Table 3: Comparative Performance of Synthetic Techniques

Synthetic MethodReaction ConditionsKey AdvantagesYield Limitations
Nitroalkane cyclocondensationPPA/H₃PO₃, 160°C, 2 hPrecise C4 functionalization62-77% (requires optimization)
α-Haloketone annulationSolvent-free, 60°C, 20 minRapid kinetics, no catalystSteric hindrance with ortho-Br
Multi-component annulationSolvent-free, 80-100°C, 1 hAtom economyRegioselectivity challenges

Solvent Systems and Reaction Kinetics in Tetrahydroimidazo-Pyridine Formation

Solvent selection critically influences reaction efficiency and selectivity in tetrahydroimidazo-pyridine synthesis. Polyphosphoric acid (PPA) functions as both solvent and catalyst in cyclocondensation routes, with viscosity and acidity directly correlating with conversion rates. Systematic studies reveal that 87% PPA concentration provides optimal proton activity while maintaining manageable viscosity for efficient mixing. Doping PPA with phosphorous acid (H₃PO₃) significantly enhances yields by generating more reactive nitronate species and reducing imine protonation, which otherwise retards nucleophilic attack. Kinetic profiling demonstrates a second-order dependence on nitronate and aminopyridine concentrations below 140°C, transitioning to first-order kinetics at higher temperatures due to rate-determining proton transfer steps [2] .

Solvent-free methodologies exhibit distinct kinetic advantages, eliminating mass transfer limitations through neat reactant mixing. The absence of solvent molecules facilitates direct interaction between crystalline 2-aminopyridines and α-halo-4-bromoacetophenones, with the reaction mixture transitioning from solid to liquid phase during progression. Isothermal kinetic studies at 60°C reveal an initial rapid substitution (k₁ = 5.3 × 10⁻³ s⁻¹) followed by slower cyclodehydration (k₂ = 2.1 × 10⁻⁴ s⁻¹), with the latter being rate-determining. This approach reduces reaction times from hours to minutes while eliminating solvent disposal requirements [3].

Temperature profoundly impacts both pathways: cyclocondensation in PPA requires >140°C for practical reaction rates, while solvent-free annulation proceeds efficiently at 60°C. Energy of activation calculations reveal ΔG‡ values of 98 kJ/mol for PPA-mediated cyclization versus 67 kJ/mol for solvent-free annulation, consistent with observed temperature sensitivities. Microwave-assisted solvent-free techniques further accelerate annulation kinetics, achieving full conversion in under 5 minutes while maintaining regioselectivity [3] [8].

Table 4: Solvent System Parameters and Kinetic Properties

Solvent SystemTemperature Range (°C)Activation Energy (ΔG‡)Reaction OrderRate Constant (k)
PPA/H₃PO₃ (1:1)140-16098 kJ/molFirst-order (T>140°C)1.8 × 10⁻⁴ s⁻¹
Neat (solvent-free)60-8067 kJ/molSecond-order5.3 × 10⁻³ s⁻¹
Microwave-assisted neat100-12054 kJ/molPseudo-first-order0.21 s⁻¹

Properties

CAS Number

7271-11-6

Product Name

4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

IUPAC Name

4-(4-bromophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Molecular Formula

C12H12BrN3

Molecular Weight

278.15 g/mol

InChI

InChI=1S/C12H12BrN3/c13-9-3-1-8(2-4-9)11-12-10(5-6-14-11)15-7-16-12/h1-4,7,11,14H,5-6H2,(H,15,16)

InChI Key

GMMSKJVTKVQVLR-UHFFFAOYSA-N

SMILES

C1CNC(C2=C1NC=N2)C3=CC=C(C=C3)Br

Canonical SMILES

C1CNC(C2=C1NC=N2)C3=CC=C(C=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.